![molecular formula C33H36O B14415346 Tris[1-(methylphenyl)ethyl]phenol CAS No. 83804-01-7](/img/structure/B14415346.png)
Tris[1-(methylphenyl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[1-(methylphenyl)ethyl]phenol is an organic compound with the molecular formula C33H36O It is a type of phenol, characterized by the presence of three 1-(methylphenyl)ethyl groups attached to a central phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[1-(methylphenyl)ethyl]phenol typically involves the reaction of phenol with 1-(methylphenyl)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion (generated by deprotonation of phenol) attacks the electrophilic carbon of the halide, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tris[1-(methylphenyl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various substituted phenols .
Wissenschaftliche Forschungsanwendungen
Tris[1-(methylphenyl)ethyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of Tris[1-(methylphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a curing agent for epoxy resins and in other industrial applications.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used as a food preservative.
Uniqueness
Tris[1-(methylphenyl)ethyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its multiple 1-(methylphenyl)ethyl groups provide steric hindrance and influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
83804-01-7 |
|---|---|
Molekularformel |
C33H36O |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2,3,4-tris[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C33H36O/c1-21-13-7-10-16-27(21)24(4)30-19-20-31(34)33(26(6)29-18-12-9-15-23(29)3)32(30)25(5)28-17-11-8-14-22(28)2/h7-20,24-26,34H,1-6H3 |
InChI-Schlüssel |
UWDAPGQTJHDQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)C2=C(C(=C(C=C2)O)C(C)C3=CC=CC=C3C)C(C)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
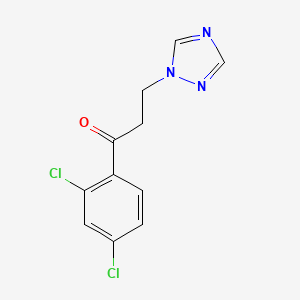
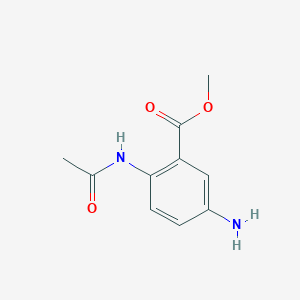
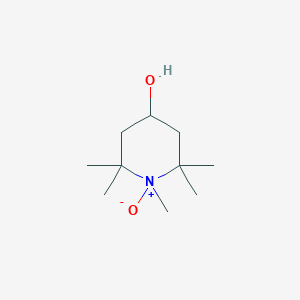
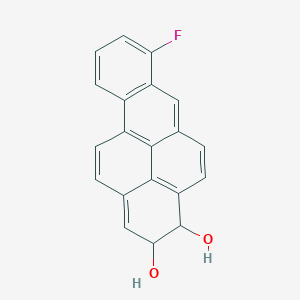
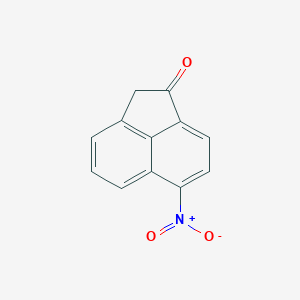

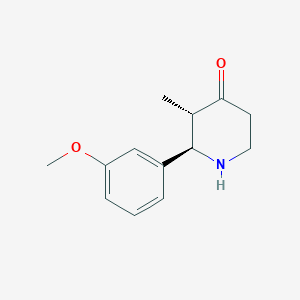
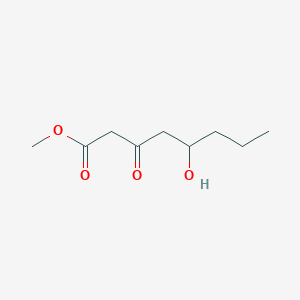
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



